molecular formula C7H16Cl2N2S B3089208 4-Azetidin-3-ylthiomorpholine dihydrochloride CAS No. 1190320-91-2

4-Azetidin-3-ylthiomorpholine dihydrochloride

Cat. No. B3089208
CAS RN: 1190320-91-2
M. Wt: 231.19
InChI Key: JSPZWQOUXTUHES-UHFFFAOYSA-N
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Description

4-Azetidin-3-ylthiomorpholine dihydrochloride is a chemical compound with the CAS Number: 178312-00-0 . It has a molecular weight of 231.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Azetidin-3-ylthiomorpholine dihydrochloride is 1S/C7H14N2S.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Azetidin-3-ylthiomorpholine dihydrochloride is a solid substance . It has a molecular weight of 231.19 . The compound’s InChI code is 1S/C7H14N2S.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H .

Scientific Research Applications

Synthesis of Novel Compounds

A series of new pyrimidine-azetidinone analogues were synthesized, showing significant antimicrobial and antitubercular activities. These analogues were derived from Schiff bases, indicating the potential of azetidinone derivatives in designing compounds with specific biological activities (Chandrashekaraiah et al., 2014). Furthermore, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have been synthesized, displaying enhanced antimicrobial activity, highlighting the structural significance of azetidinone in developing potent antimicrobial agents (Nayak, Shrivastava, & Singhai, 2016).

Antimicrobial and Antitubercular Activities

Azetidinone derivatives have been explored for their antimicrobial properties. Synthesis and characterization of quinoline nucleus-containing azetidinone derivatives revealed their potential against various bacterial and fungal strains, suggesting the versatility of azetidinone compounds in addressing diverse microbial threats (Desai & Dodiya, 2014). Another study highlighted the antimicrobial efficacy of newly synthesized azetidinones derivatives, supporting the hypothesis that these compounds could serve as bases for developing new antimicrobial agents (Lokh, Wala, & Patel, 2013).

Potential for Enzyme Inhibition and Other Therapeutic Activities

Azetidinone derivatives have also been investigated for other therapeutic potentials. For instance, some derivatives have shown promise as enzyme inhibitors and in applications related to neurokinin-2 receptor antagonism, suggesting their broader pharmacological applications beyond antimicrobial activities (Mackenzie et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-(azetidin-3-yl)thiomorpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPZWQOUXTUHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azetidin-3-ylthiomorpholine dihydrochloride

Synthesis routes and methods

Procedure details

4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine (1.0 g, 3.1 mmol) was dissolved in CH2Cl2 under nitrogen and stirred at 0° C. during the addition of 1-chloroethyl chloroformate (1.3 g, 9.2 mmol). The mixture was stirred for 90 min and then methanol (1 mL) was added. The solution was refluxed for 20 min and the solvent was removed by evaporation. To the residue was added acetone (10 mL) followed by isopropanol (10 mL) and the mixture was then refluxed for 30 min and then placed at room temperature overnight. The mixture was cooled and the precipitate was collected by filtration. There was obtained 250 mg (51%) of 4-azetidin-3-ylthiomorpholine dihydrochloride as a pale brown solid. 1H NMR (400 MHz, DMSO-d6): 2.4-3.8 (cm, 8H), 4.0 (b, 2H), 4.3 (m, 1H), 4.5 (b, 2H) 9.2 (b, 1H), 10.4 (b, 1H).
Name
4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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